ASN03576800

Vue d'ensemble

Description

ASN03576800 est un composé chimique connu pour ses effets inhibiteurs sur la protéine de matrice VP40 du virus Ebola.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de ASN03576800 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie par l'introduction de groupes fonctionnels. La voie de synthèse détaillée et les conditions de réaction sont propriétaires et non divulguées publiquement. Il est connu que le composé est synthétisé sous forme solide et peut être dissous dans le diméthylsulfoxyde (DMSO) pour une utilisation ultérieure .

Méthodes de production industrielle

Les méthodes de production industrielle de this compound ne sont pas largement documentées. Le composé est principalement produit à des fins de recherche et est disponible en différentes quantités, allant du milligramme au gramme, selon les besoins de la recherche .

Analyse Des Réactions Chimiques

Types de réactions

ASN03576800 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Le composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient en fonction du résultat souhaité, y compris la température, le solvant et le temps de réaction .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent donner des dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété de composés substitués .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition des protéines virales.

Biologie : Enquête sur son potentiel à inhiber l'assemblage et le bourgeonnement du virus Ebola.

Médecine : Exploration de ses propriétés antivirales et de ses applications thérapeutiques potentielles.

Industrie : Utilisé dans le développement de médicaments antiviraux et la recherche sur les mécanismes d'inhibition virale

Mécanisme d'action

This compound exerce ses effets en inhibant la protéine de matrice VP40 du virus Ebola. Le composé occupe la région de liaison à l'ARN de VP40, empêchant ainsi l'assemblage et le bourgeonnement du virus. Cette inhibition perturbe le cycle de vie viral et réduit la propagation du virus .

Applications De Recherche Scientifique

Molecular Interactions and Mechanism of Action

High-throughput virtual screening and docking studies have revealed that ASN03576800 binds effectively to the RNA binding region of VP40. Key findings include:

- Binding Affinity : The compound achieved a Glide score of -7.66, indicating strong binding affinity, with a Glide energy of -31.88 Kcal/mol .

- Hydrogen Bonding : this compound forms critical hydrogen bonds with amino acid residues such as Ala156, Arg134, and Arg148, which are essential for its inhibitory action.

- Hydrophobic Interactions : The compound also engages in several hydrophobic interactions that stabilize its binding to the target protein .

Inhibition of Ebola Virus Assembly

A study conducted by Tamilvanan and Hopper (2013) demonstrated that this compound effectively inhibits the assembly of the Ebola virus by targeting VP40. The study utilized molecular docking techniques to illustrate how this compound occupies the RNA binding site, preventing proper viral assembly and budding .

| Parameter | Value |

|---|---|

| Glide Score | -7.66 |

| Glide Energy | -31.88 Kcal/mol |

| Key Residues | Ala156, Arg134, Arg148 |

Potential for Broader Applications

While this compound has been primarily studied in the context of Ebola virus inhibition, its mechanism may offer insights for developing treatments against other filoviruses. The structural similarities among filoviruses suggest that compounds targeting VP40 could be effective against related pathogens .

Future Research Directions

Further research is needed to explore:

- In Vivo Efficacy : Testing this compound in animal models to evaluate its therapeutic potential and safety profile.

- Combination Therapies : Investigating the compound's effectiveness in combination with other antiviral agents to enhance treatment outcomes.

- Resistance Mechanisms : Understanding potential resistance mechanisms that may arise with prolonged use of this compound.

Mécanisme D'action

ASN03576800 exerts its effects by inhibiting the VP40 matrix protein of the Ebola virus. The compound occupies the RNA binding region of VP40, thereby preventing the assembly and budding of the virus. This inhibition disrupts the viral life cycle and reduces the spread of the virus .

Activité Biologique

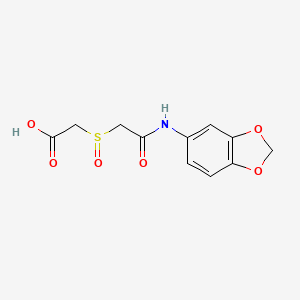

ASN03576800, identified as 2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfinylacetic acid, has been extensively studied for its potential as an inhibitor of the Ebola virus matrix protein VP40. This compound has shown promising biological activity through molecular docking studies and virtual screening methods.

The primary mechanism by which this compound exerts its biological activity is through the inhibition of the VP40 protein, which plays a crucial role in the viral assembly and budding processes of the Ebola virus. The compound binds to the RNA binding region of VP40, demonstrating significant interaction with key amino acid residues.

Binding Interactions

The docking studies reveal that this compound occupies the RNA binding site of VP40 with a Glide score of -7.66 and a Glide energy of -31.88 Kcal/mol. The following interactions have been identified:

- Hydrogen Bonds : Interactions with backbone amino acid residue Ala156 and side chain residues Arg134 and Arg148.

- π-π Stacking : Interaction with Phe157.

- Hydrophobic Interactions : Engaging with Pro97, Leu98, Ile152, Phe161.

- Polar Interaction : With Gln155.

These interactions are critical for the stability and efficacy of this compound as an inhibitor.

Research Findings

A comprehensive study conducted by Tamilvanan and Hopper (2013) utilized high-throughput virtual screening (HTVS) to evaluate various compounds against the VP40 protein. This compound emerged as one of the top candidates due to its favorable binding characteristics.

Key Data Table

| Compound ID | Glide Score | Glide Energy (Kcal/mol) | Key Interactions |

|---|---|---|---|

| This compound | -7.66 | -31.88 | H-bonds with Arg134, Ala156; π-π with Phe157 |

| ASN06396768 | -7.46 | -40.64 | H-bonds with Gly126; π-π with Pro131 |

| ASN08745583 | -6.95 | -42.55 | H-bonds with Gly126; π-π with Pro125 |

In Silico Studies

In silico studies have confirmed that this compound adheres to Lipinski's Rule of Five, indicating good bioavailability and pharmacokinetic properties. The compound's ability to inhibit VP40 suggests it could be developed further as a therapeutic agent against Ebola virus infections.

Comparative Analysis

A comparative analysis with other compounds from the ASINEX database indicated that this compound not only exhibits a strong binding affinity but also outperforms several other candidates in terms of interaction stability.

Propriétés

IUPAC Name |

2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfinylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6S/c13-10(4-19(16)5-11(14)15)12-7-1-2-8-9(3-7)18-6-17-8/h1-3H,4-6H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHAISRFDMHVAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CS(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801167190 | |

| Record name | 2-[[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfinyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801167190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957513-35-8 | |

| Record name | 2-[[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfinyl]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957513-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfinyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801167190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.